Methyl 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with the molecular formula C14H18BClO4. It is a boronic ester derivative, often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed coupling reaction, where a halogenated aromatic compound reacts with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Solvents: THF, DMF, and water are commonly used.
Major Products
Substituted Aromatics: Products from substitution reactions.
Biaryl Compounds: Products from Suzuki-Miyaura coupling reactions.
Carboxylic Acids: Products from hydrolysis reactions.
Scientific Research Applications
Methyl 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Catalysis: Acts as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its reactivity as a boronic ester. In coupling reactions, the boronic ester group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps . The chlorine atom can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester with similar reactivity but different substituents.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A compound with a similar structure but different substitution pattern on the aromatic ring
Uniqueness
Methyl 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both chlorine and boronic ester groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C15H20BClO4 |
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Molecular Weight |
310.6 g/mol |
IUPAC Name |
methyl 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C15H20BClO4/c1-9-7-12(17)10(13(18)19-6)8-11(9)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3 |
InChI Key |
SDFWQTHLOVSPJY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)Cl)C(=O)OC |
Origin of Product |
United States |
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